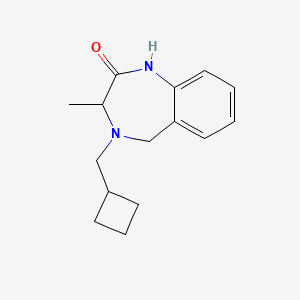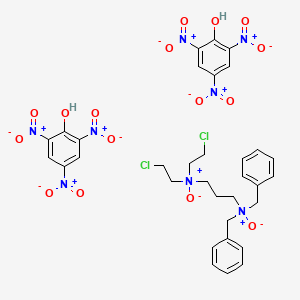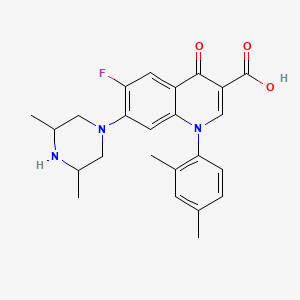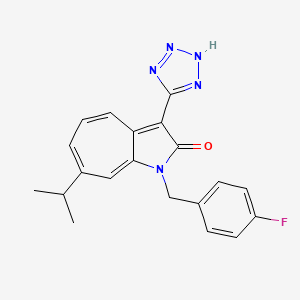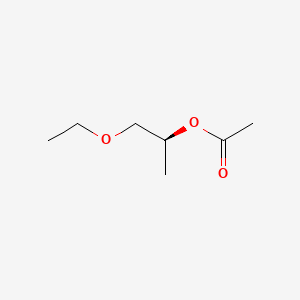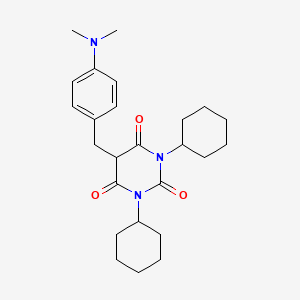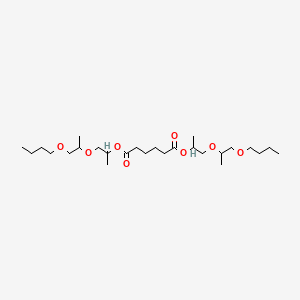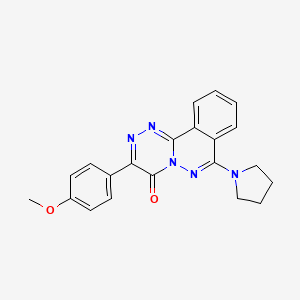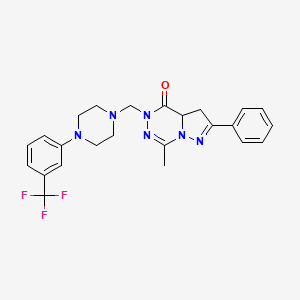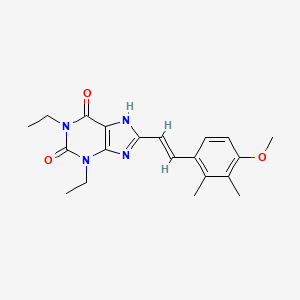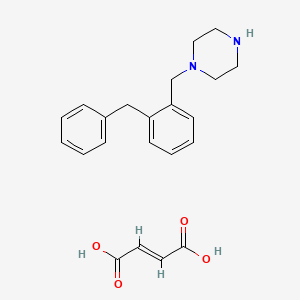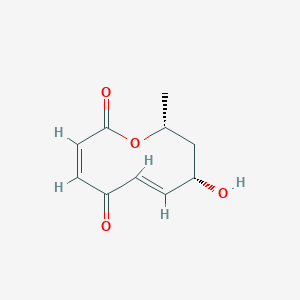
Pyrenolide C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrenolide C is a bioactive macrolide compound isolated from the fungus Pyrenophora teres. It belongs to the class of nonenolides, which are characterized by a ten-membered lactone ring. This compound, along with its analogues Pyrenolide A and Pyrenolide B, exhibits significant biological activities, including antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
Pyrenolide C is typically isolated from the culture filtrates of Pyrenophora teres. The fungus is surface-cultured in a malt-dextrose medium for about 20 days at temperatures ranging from 27 to 30°C. The culture filtrate is then extracted with ethyl acetate. The extract undergoes column chromatography on silica gel, followed by purification using preparative thin-layer chromatography (TLC) and crystallization .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures.
化学反応の分析
Types of Reactions
Pyrenolide C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities.
科学的研究の応用
Pyrenolide C has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: this compound is used to investigate fungal morphogenesis and growth inhibition.
Medicine: Its antifungal properties make it a potential candidate for developing new antifungal agents.
Industry: This compound and its derivatives are explored for their potential use in agriculture as biopesticides
作用機序
Pyrenolide C exerts its effects by inhibiting the growth of fungal hyphae. It induces the formation of irregularly swollen hyphae, disrupting normal fungal growth and development. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with fungal cell wall synthesis and integrity .
類似化合物との比較
Similar Compounds
Pyrenolide A: Another nonenolide isolated from , known for its growth-inhibiting and morphogenic activities.
Pyrenolide B: A deoxy derivative of Pyrenolide A, also exhibiting antifungal properties
Uniqueness
Pyrenolide C is unique due to its specific structural features and biological activities.
特性
CAS番号 |
76353-69-0 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
(2R,4S,5E,8Z)-4-hydroxy-2-methyl-3,4-dihydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C10H12O4/c1-7-6-9(12)3-2-8(11)4-5-10(13)14-7/h2-5,7,9,12H,6H2,1H3/b3-2+,5-4-/t7-,9-/m1/s1 |
InChIキー |
JWBPDRMVPZPOHO-RQBIMOGRSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](/C=C/C(=O)/C=C\C(=O)O1)O |
正規SMILES |
CC1CC(C=CC(=O)C=CC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)
